molecular formula C24H24N2O B121118 N-Benzyl-5-benzyloxytryptamine CAS No. 147918-24-9

N-Benzyl-5-benzyloxytryptamine

Cat. No.: B121118
CAS No.: 147918-24-9
M. Wt: 356.5 g/mol
InChI Key: WMLUGAISOXQZMR-UHFFFAOYSA-N
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Description

N-Benzyl-5-benzyloxytryptamine, also known as this compound, is a useful research compound. Its molecular formula is C24H24N2O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

TRPM8 Ion-Channel Antagonism

5-Benzyloxytryptamine has been identified as an antagonist of the TRPM8 ion-channel, with an IC(50) of 0.34 μM when menthol was used as the stimulating agonist. This finding indicates a potential therapeutic application in conditions sensitive to TRPM8 modulation, such as pain and temperature sensation disorders. The structural similarity of 5-benzyloxytryptamine to other TRPM8 antagonists noted in literature highlights its relevance in medicinal chemistry (Defalco et al., 2010).

Serotonin 5-HT2 Receptor Family Agonism

A series of N-benzylated-5-methoxytryptamine analogues, including N-Benzyl-5-benzyloxytryptamine, have been investigated for their affinity and functional activity at serotonin receptors, particularly the 5-HT2 family. These compounds have shown potent agonistic activity, which might be useful in studying psychiatric disorders and developing therapeutic agents targeting the 5-HT2 receptors (Nichols et al., 2014).

Synthesis and Derivative Studies

The synthesis of 5-benzyloxytryptamine and its N-acyl derivatives has been explored, offering a modified approach for obtaining these compounds without the necessity of isolating free tryptamine. This advancement in synthetic methodology may facilitate further pharmacological and chemical studies involving 5-benzyloxytryptamine and its derivatives (Misztal & Boksa, 1984).

Analytical Characterization

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including 5-benzyloxytryptamine, has provided essential data for forensic and pharmacological research. This includes differentiation between isomers and comprehensive spectral data collection, aiding in the identification and study of newly emerging substances (Brandt et al., 2015).

Contractility in Canine Saphenous Veins

Studies on sumatriptan and 5-benzyloxytryptamine have shown that both compounds can contract canine saphenous veins in vitro, with 5-benzyloxytryptamine exhibiting less potency as a contractile agonist than sumatriptan. This research contributes to understanding the vascular effects of serotonin receptor ligands, potentially informing the development of new therapeutic agents (Cohen et al., 1992).

Safety and Hazards

5-Benzyloxytryptamine hydrochloride may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is illegal in Singapore .

Future Directions

Although some N-benzyltryptamines might be abuse-liable, others might represent new leads for the development of therapeutics for weight loss, erectile dysfunction, drug abuse, or schizophrenia .

Properties

IUPAC Name

N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLUGAISOXQZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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